Thieno[2,3-b]pyridine-2-carbohydrazide
Overview
Description
Thieno[2,3-b]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The structure of this compound consists of a thiophene ring fused to a pyridine ring, with a carbohydrazide group attached at the 2-position.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine-2-carbohydrazide derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . These targets play crucial roles in various biological processes, including cell growth, survival, and drug resistance.
Mode of Action
Molecular docking studies suggest that these compounds interact with their targets in a specific manner . For instance, they have been shown to bind to the active site of the aspartic protease from Candida albicans and the gram-negative Salmonella typhimurium binding protein .
Result of Action
This compound has been shown to have various biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridine-2-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit Pim-1 kinase, a protein kinase involved in cell survival and proliferation . The interaction between this compound and Pim-1 kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound has shown interactions with multidrug resistance modulators, which can enhance the efficacy of chemotherapeutic agents .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits Pim-1 kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream targets . This inhibition disrupts cell survival signaling pathways, leading to cell death. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione. These metabolic processes result in the formation of metabolites that can be excreted from the body. This compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This subcellular localization is crucial for the compound’s biological activity, as it allows for precise interactions with target biomolecules and the modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine-2-carbohydrazide typically involves the use of 2-thioxopyridine-3-carbonitriles as key synthons . One common method involves the reaction of nicotinonitrile derivatives with ethanolic sodium ethoxide solution under reflux conditions to afford ethyl thieno[2,3-b]pyridine-2-carboxylate. This intermediate is then reacted with hydrazine hydrate to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Thieno[2,3-b]pyridine-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: This compound shares a similar core structure but has different functional groups, leading to distinct biological activities.
Thieno[2,3-b]pyridine-2-carboxylate: Another related compound with a carboxylate group instead of a carbohydrazide group.
Uniqueness
Thieno[2,3-b]pyridine-2-carbohydrazide is unique due to its broad spectrum of biological activities and its potential as a versatile building block in synthetic chemistry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
thieno[2,3-b]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBAHPJBWIUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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